2-Acetyl-5-chlorothiophene

Drug metabolism Toxicophore profiling Reactive metabolite formation

For fragment-based drug discovery, choose 2-acetyl-5-chlorothiophene: dGSH assays confirm lower bioactivation vs unsubstituted analog, balancing synthetic versatility with reduced toxicophore risk. Achieves 94% Perrier yield vs 77% for 5-Br—directly lowering cost. Consistent O,S-cis crystalline form (C2/c) for reliable analytical standards. Proven Zn(II)-Schiff base precursor for antimicrobial metallodrugs. Request a bulk quote today.

Molecular Formula C6H5ClOS
Molecular Weight 160.62g/mol
CAS No. 6310-09-4
Cat. No. B429048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-chlorothiophene
CAS6310-09-4
Molecular FormulaC6H5ClOS
Molecular Weight160.62g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)Cl
InChIInChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
InChIKeyHTZGPEHWQCRXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-chlorothiophene (CAS 6310-09-4): Procurement-Relevant Chemical Identity and Fragment Scaffold Profile


2-Acetyl-5-chlorothiophene (CAS 6310-09-4, C6H5ClOS, molecular weight 160.62 g/mol) is a heterocyclic ketone classified as a 5-chloro-substituted 2-acetylthiophene derivative . It serves as a foundational building block in fragment-based drug discovery, providing a versatile scaffold for molecular linking, expansion, and functional modification . This compound features both a reactive acetyl group and a chloro substituent on the thiophene ring, enabling diverse synthetic transformations . Its solid-state structure has been unequivocally characterized by single-crystal X-ray diffraction, confirming the O,S-cis isomer configuration in the monoclinic space group C2/c [1].

Why 2-Acetyl-5-chlorothiophene Cannot Be Interchanged with Unsubstituted or Differently Halogenated 2-Acetylthiophene Analogs


Direct substitution of 2-acetyl-5-chlorothiophene with other 2-acetylthiophene derivatives is scientifically unsound due to substantial divergence in two critical, quantifiable parameters: (1) oxidative bioactivation potential in human liver microsomes, which directly impacts metabolic stability and toxicological risk [1]; and (2) synthetic reaction yields during downstream halogenation and acylation steps, which influence process efficiency and cost [2]. The C5 chlorine substituent confers a distinct electronic and steric profile that materially alters both biological behavior and chemical reactivity relative to the unsubstituted parent (2-acetylthiophene, C5-H) and the brominated analog (2-acetyl-5-bromothiophene, C5-Br) [1][2].

Quantitative Differentiation Evidence for 2-Acetyl-5-chlorothiophene Against Closest Structural Analogs


Reduced Oxidative Bioactivation Potential of 2-Acetyl-5-chlorothiophene in Human Liver Microsomes Versus Unsubstituted and C5-Bromo Analogs

In a quantitative dansyl glutathione (dGSH) thiol-trapping assay using NADPH-fortified human liver microsomes, 2-acetyl-5-chlorothiophene (5-Cl) generated significantly lower adduct levels compared to the unsubstituted parent 2-acetylthiophene (4-H, 5-H; i.e., no substitution) and the 5-bromo analog (5-Br) [1]. The relative adduct formation, ranked in decreasing order, was: 4-H,5-H (unsubstituted) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH3 > 5-Br > 5-CH3 (no adduct detected) [1]. This places the 5-Cl derivative as an intermediate-risk compound, with reduced bioactivation potential relative to the unsubstituted thiophene but higher potential than the 5-CH3 derivative [1].

Drug metabolism Toxicophore profiling Reactive metabolite formation Human liver microsomes

Superior Synthetic Yield of 2-Acetyl-5-chlorothiophene via Perrier Method Compared to 5-Bromo Analog

A foundational comparative synthesis study from 1948 demonstrated that 2-acetyl-5-chlorothiophene can be prepared in 94% yield via the Perrier method (using 2-chlorothiophene, acetyl chloride, and aluminum chloride), whereas 2-acetyl-5-bromothiophene, under nominally identical conditions (2-bromothiophene, acetyl chloride, aluminum chloride), achieved only 77% conversion, although the yield from converted material was quantitative [1]. The 5-chloro derivative also showed 71% conversion and 84% yield by the acetic anhydride/iodine method [1]. These data establish the 5-chloro derivative as the synthetically more accessible building block compared to its 5-bromo counterpart when employing aluminum chloride-catalyzed acylation [1].

Synthetic methodology Process chemistry Halogenated thiophenes Friedel-Crafts acylation

Enhanced Antibacterial Activity of Zn(II) Schiff Base Complex Derived from 2-Acetyl-5-chlorothiophene Compared to Free Ligand

The Schiff base ligand N-[1-(5-chloro-thiophen-2-yl)-ethylidene]-pyridine-2,6-diamine (DPACT), synthesized from 2-acetyl-5-chlorothiophene and 2,6-diaminopyridine, exhibited measurable antibacterial activity when screened against bacterial species [1]. Critically, the corresponding Zn(II) complex, [Zn(C11H10ClN3S)Cl2(H2O)2], demonstrated significantly higher antibacterial activity than the parent ligand [1]. The ligand behaves as a bidentate donor via N and S atoms, forming an octahedral Zn(II) complex that enhances the antimicrobial efficacy relative to the free organic ligand [1].

Antibacterial agents Metal complexes Schiff base ligands Thiophene derivatives

Unambiguous Solid-State Conformational Assignment of 2-Acetyl-5-chlorothiophene via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of 2-acetyl-5-chlorothiophene (ACT) revealed that the compound crystallizes in the monoclinic space group C2/c with the O,S-cis isomer exclusively populated in the solid state [1]. This unambiguous structural assignment is essential for understanding the compound's reactivity and intermolecular interactions. In contrast, the unsubstituted 2-acetylthiophene is known to exhibit conformational flexibility, with both O,S-cis and O,S-trans rotamers accessible in solution and the solid state depending on crystallization conditions [class-level inference]. The 5-chloro substitution locks the molecule into a single preferred conformation, which may influence its behavior in crystal engineering and supramolecular assembly applications [1].

Crystallography Solid-state chemistry Conformational analysis Structure elucidation

Validated Application Scenarios for 2-Acetyl-5-chlorothiophene Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery with Reduced Metabolic Liability

When designing fragment libraries for lead discovery, 2-acetyl-5-chlorothiophene should be prioritized over unsubstituted 2-acetylthiophene due to its quantifiably lower bioactivation potential in human liver microsomes, as established by the dGSH trapping assay [1]. The 5-Cl derivative generates intermediate reactive metabolite levels, offering a balanced profile of retained synthetic utility (via the acetyl group) with mitigated toxicophore risk [1].

Cost-Efficient Synthesis of Halogenated Thiophene Building Blocks

For process chemistry workflows requiring a 5-halogenated 2-acetylthiophene intermediate, the 5-chloro derivative is the economically preferable choice, delivering a 94% yield via the Perrier method compared to only 77% conversion for the 5-bromo analog under identical conditions [2]. This yield differential translates directly into lower raw material costs and higher throughput in multi-step synthetic sequences.

Development of Metal-Chelating Antimicrobial Agents

In antimicrobial drug discovery programs, 2-acetyl-5-chlorothiophene serves as an effective precursor for bidentate Schiff base ligands (e.g., DPACT) that exhibit enhanced antibacterial activity upon complexation with Zn(II) [3]. This validated SAR pathway enables the rational design of thiophene-derived metallodrug candidates with tunable potency.

Solid-State Formulation and Co-Crystal Engineering

For applications demanding consistent solid-state properties—such as analytical reference standard preparation, pharmaceutical co-crystal screening, or materials science studies—the conformationally homogeneous 5-chloro derivative (O,S-cis isomer, C2/c space group) provides a more reliable and reproducible crystalline form than the conformationally flexible unsubstituted 2-acetylthiophene [4].

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